9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of benzoxazepines. This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a chlorine atom attached to the ninth position. Benzoxazepines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be performed in a microwave oven, which offers the advantage of shorter reaction times and higher yields .
Another approach involves the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles in one pot. This method also involves a Smiles rearrangement, leading to regioselective formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis and copper catalysis allows for efficient and scalable production of this compound.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Similar structure with a bromine atom instead of chlorine.
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the chlorine atom, leading to different chemical properties.
Uniqueness
9-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H10ClNO |
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Molecular Weight |
183.63 g/mol |
IUPAC Name |
9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11H,4-6H2 |
InChI Key |
PEZLXCRUMUCKMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=CC=C2Cl |
Origin of Product |
United States |
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